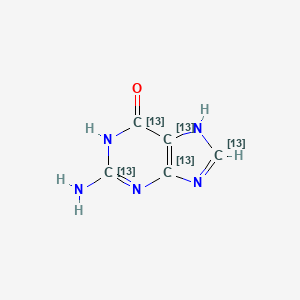
Guanine-13C5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanine-13C5 is a carbon-13 labeled form of guanine, a purine derivative and one of the fundamental components of nucleic acids, including deoxyribonucleic acid and ribonucleic acid. Guanine consists of a fused pyrimidine-imidazole ring system with conjugated double bonds. The carbon-13 labeling is used for tracing and studying metabolic pathways in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Guanine-13C5 involves the incorporation of carbon-13 isotopes into the guanine molecule. This can be achieved through various synthetic routes, including the use of carbon-13 labeled precursors in the synthesis of guanine. One common method involves the reaction of carbon-13 labeled cyanamide with formamidine acetate, followed by cyclization and subsequent reactions to form the labeled guanine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using carbon-13 labeled precursors. The process requires stringent control of reaction conditions to ensure high yield and purity of the labeled compound. The final product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve the desired isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions: Guanine-13C5 undergoes various chemical reactions, including:
Oxidation: Guanine can be oxidized to form 8-oxoguanine, a common oxidative lesion in deoxyribonucleic acid.
Reduction: Reduction reactions can convert guanine to its dihydro form.
Substitution: Guanine can participate in substitution reactions, particularly in the presence of electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic or neutral conditions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Halogenating agents such as chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: 8-oxoguanine.
Reduction: Dihydroguanine.
Substitution: Halogenated guanine derivatives.
Scientific Research Applications
Guanine-13C5 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying metabolic pathways and reaction mechanisms.
Biology: Helps in understanding the role of guanine in nucleic acid structure and function.
Medicine: Used in pharmacokinetic studies to trace the metabolism of guanine-containing drugs.
Industry: Employed in the synthesis of labeled nucleotides for use in molecular biology and diagnostic assays
Mechanism of Action
The mechanism of action of Guanine-13C5 involves its incorporation into nucleic acids, where it participates in base pairing and hydrogen bonding. The carbon-13 label allows for the tracking of guanine’s metabolic fate using nuclear magnetic resonance spectroscopy and mass spectrometry. Guanine interacts with various enzymes involved in nucleic acid metabolism, including DNA polymerases and ribonucleotide reductases .
Comparison with Similar Compounds
Adenine-13C5: Another carbon-13 labeled purine derivative used in similar applications.
Cytosine-13C5: A carbon-13 labeled pyrimidine derivative.
Thymine-13C5: A carbon-13 labeled pyrimidine used in deoxyribonucleic acid studies
Uniqueness: Guanine-13C5 is unique due to its specific role in forming guanine quartets and its involvement in the formation of G-quadruplex structures, which are important in the regulation of gene expression and the stabilization of telomeres . This makes it particularly valuable in studies related to genetic stability and cancer research.
Properties
Molecular Formula |
C5H5N5O |
|---|---|
Molecular Weight |
156.09 g/mol |
IUPAC Name |
2-amino-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C5H5N5O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11)/i1+1,2+1,3+1,4+1,5+1 |
InChI Key |
UYTPUPDQBNUYGX-CVMUNTFWSA-N |
Isomeric SMILES |
[13CH]1=N[13C]2=[13C](N1)[13C](=O)N[13C](=N2)N |
Canonical SMILES |
C1=NC2=C(N1)C(=O)NC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


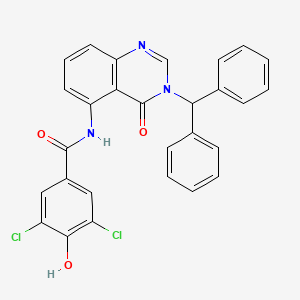
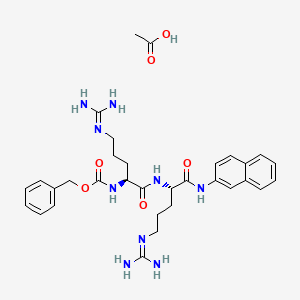
![5-Azaspiro[3.4]octane-2,5-dicarboxylic acid, 5-(1,1-dimethylethyl) ester](/img/structure/B12366815.png)
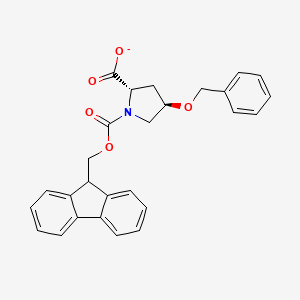
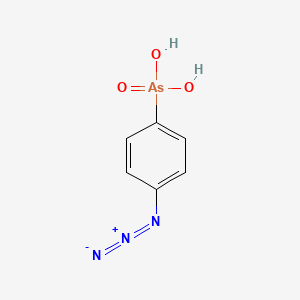
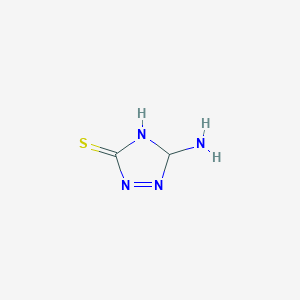
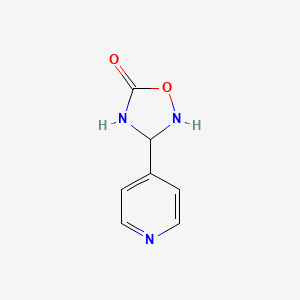
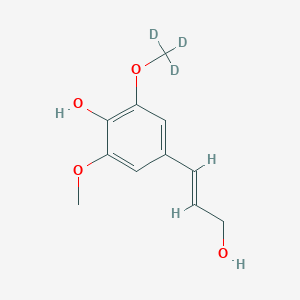
![sodium;3-[[(E)-1-anilino-1-oxido-3-oxobut-1-en-2-yl]diazenyl]-5-nitro-2-oxidobenzenesulfonate;chromium(3+);hydroxide](/img/structure/B12366834.png)
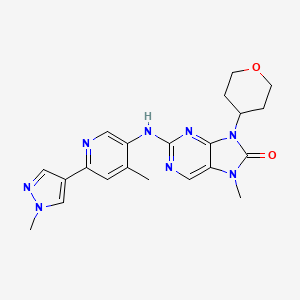
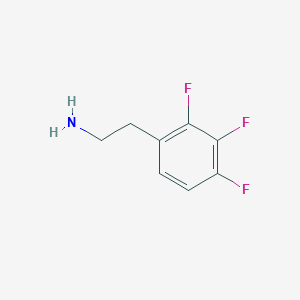
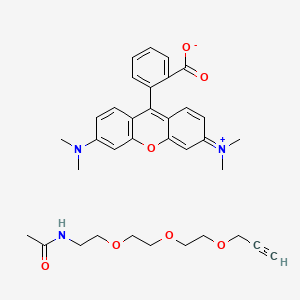
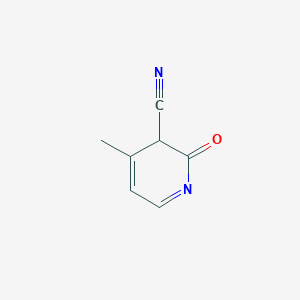
![(Z)-[5-(trifluoromethyl)pyrazolidin-3-ylidene]hydrazine](/img/structure/B12366879.png)
